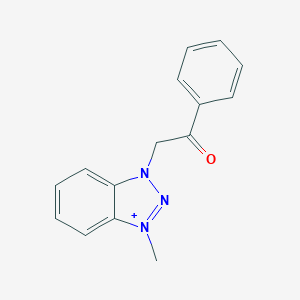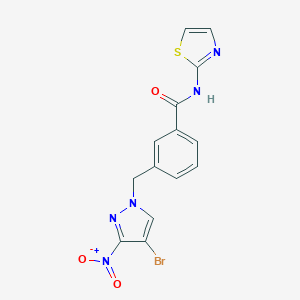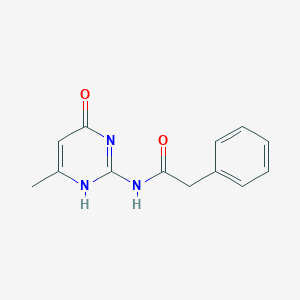
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone, also known as Methylene Blue (MB), is a synthetic dye that has been widely used in various scientific research fields. MB has a unique chemical structure that makes it a versatile tool for a wide range of applications.
作用机制
The mechanism of action of MB is complex and depends on the specific application. In general, MB acts as an electron acceptor and can undergo reversible oxidation-reduction reactions. MB can also intercalate with DNA and inhibit DNA synthesis. In addition, MB can bind to proteins and alter their conformation and function.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects. MB can increase mitochondrial respiration and ATP synthesis, which can improve cellular energy metabolism. MB can also inhibit the activity of nitric oxide synthase (NOS) and reduce the production of nitric oxide (NO), which can have anti-inflammatory effects. MB has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
MB has several advantages for lab experiments, including its low cost, high stability, and easy availability. MB is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or tissues. However, MB has some limitations, including its non-specific binding to proteins and other biomolecules, which can interfere with some assays. MB can also be phototoxic and can generate ROS and RNS when exposed to light.
未来方向
There are several future directions for MB research. One direction is to explore the potential therapeutic applications of MB in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to develop new MB derivatives with improved properties, such as higher selectivity and lower toxicity. Finally, the development of new methods for MB delivery and targeting could improve the efficacy and specificity of MB-based therapies.
Conclusion:
In conclusion, MB is a versatile tool for scientific research with various applications in biochemistry, neuroscience, and pharmacology. MB has unique chemical properties that make it a valuable tool for studying oxidative stress, energy metabolism, and protein function. MB has several advantages for lab experiments, but also has some limitations that need to be considered. Future research on MB could lead to new therapeutic applications and improved methods for MB delivery and targeting.
合成方法
MB can be synthesized through various methods, but the most common method is the reduction of N,N,N',N'-tetramethyl-para-phenylenediamine (TMPD) with sodium dithionite in the presence of a base. The reaction produces a mixture of MB and its reduced form, leucomethylene blue (LMB), which can be separated by chromatography.
科学研究应用
MB has been used in various scientific research fields, including biochemistry, neuroscience, and pharmacology. MB has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). MB has also been used as a redox indicator in biochemical assays, as well as a photosensitizer in photodynamic therapy.
属性
分子式 |
C15H14N3O+ |
|---|---|
分子量 |
252.29 g/mol |
IUPAC 名称 |
2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N3O/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1 |
InChI 键 |
ISIIFXQESMMKEH-UHFFFAOYSA-N |
SMILES |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
规范 SMILES |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)


